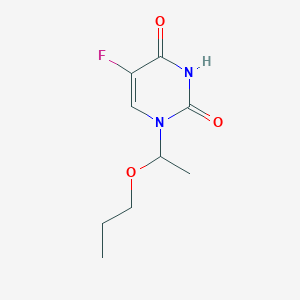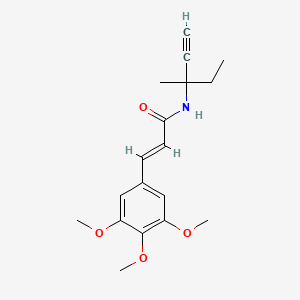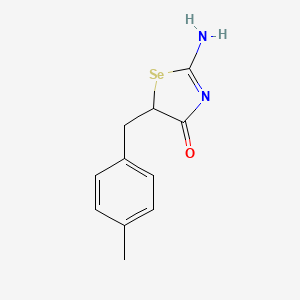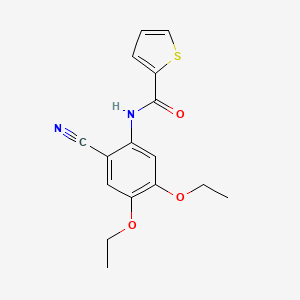![molecular formula C30H38N4O3 B11081917 [4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazino](3-methylphenyl)methanone](/img/structure/B11081917.png)
[4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazino](3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Adamantyl Intermediate: This step involves the alkylation of adamantane with an appropriate alkyl halide.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.
Coupling Reactions: The final step involves coupling the adamantyl intermediate with the nitrated phenyl piperazine derivative under controlled conditions, often using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its unique structure may offer advantages in terms of bioavailability and specificity for certain molecular targets.
Industry
In the industrial sector, 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, while the nitrophenyl and piperazine moieties interact with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with a similar functional group used in various chemical reactions.
Diketene: Used in the synthesis of acetoacetic esters, similar to the synthetic routes of the target compound.
Uniqueness
What sets 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone apart is its combination of an adamantyl group with a nitrophenyl and piperazine moiety. This unique structure provides enhanced stability, bioavailability, and specificity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H38N4O3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C30H38N4O3/c1-20-4-3-5-25(12-20)29(35)33-10-8-32(9-11-33)26-6-7-28(34(36)37)27(16-26)31-21(2)30-17-22-13-23(18-30)15-24(14-22)19-30/h3-7,12,16,21-24,31H,8-11,13-15,17-19H2,1-2H3 |
InChI Key |
NZHOLOUWOHZTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(morpholin-4-yl)-6-({[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11081836.png)


![3,5-Dimethyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11081862.png)
![3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11081868.png)


![N-(4-chlorophenyl)-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11081890.png)
![N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-methoxybenzamide](/img/structure/B11081895.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081903.png)
![(2E)-2-({4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}methylidene)hydrazinecarboxamide](/img/structure/B11081910.png)


![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11081925.png)
